molecular formula C14H23N3O2S B2466797 N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide CAS No. 2034319-15-6

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide

Cat. No.: B2466797
CAS No.: 2034319-15-6
M. Wt: 297.42
InChI Key: RHFSOSMMWNQCFN-UHFFFAOYSA-N
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Description

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide (CAS 2034319-15-6) is a chemical compound of significant interest in medicinal chemistry research, with a molecular formula of C14H23N3O2S and a molecular weight of 297.42 g/mol . This molecule features a piperidine core that is strategically substituted with both a pyridinyl group and a propane-sulfonamide chain, a structural motif known to be associated with diverse pharmacological activities . Sulfonamide-functionalized piperidines are recognized as key scaffolds in the discovery of novel bioactive molecules. The sulfonamide group, in particular, is a prominent feature in more than 150 FDA-approved drugs and is valued for its stability, ability to participate in hydrogen bonding, and its contribution to a wide array of biological properties including antimicrobial, anti-inflammatory, antiviral, and anticancer activities . Compounds with structural similarities to this compound, specifically 4-pyridin-2-ylpiperidine sulfonamides, have been identified as potent and selective Glycine Transporter 1 (GlyT1) inhibitors . GlyT1 inhibition is a prominent therapeutic strategy for investigating the modulation of NMDA receptor function, which is relevant to neurological conditions such as schizophrenia . These analogous inhibitors were noted for their improved aqueous solubility and absence of time-dependent CYP inhibition, making them valuable tools for neuroscientific research . This product is provided For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, or for use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2S/c1-2-11-20(18,19)16-12-13-5-9-17(10-6-13)14-3-7-15-8-4-14/h3-4,7-8,13,16H,2,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFSOSMMWNQCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1CCN(CC1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Pyridine-4-carbaldehyde

A common method involves reductive amination using pyridine-4-carbaldehyde and 4-aminopiperidine. The reaction proceeds via imine formation followed by reduction using sodium cyanoborohydride (NaBH3CN) in methanol at room temperature.

$$
\text{Pyridine-4-carbaldehyde} + \text{4-Aminopiperidine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{1-(Pyridin-4-yl)piperidin-4-yl)methylamine}
$$

Yield : 68–72%.

Hydrogenation of Pyridine Derivatives

Catalytic hydrogenation of 4-(pyridin-4-yl)pyridine derivatives using Raney nickel or palladium on carbon (Pd/C) under H₂ pressure (3–5 atm) yields the piperidine intermediate. This method benefits from high stereoselectivity and scalability.

Conditions :

  • Catalyst: 10% Pd/C, H₂ (5 atm), ethanol, 50°C.
  • Yield: 85–90%.

Sulfonamide Formation

Nucleophilic Substitution with Propane-1-sulfonyl Chloride

The piperidine intermediate reacts with propane-1-sulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) as a base. The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride.

$$
\text{1-(Pyridin-4-yl)piperidin-4-yl)methylamine} + \text{ClSO}2\text{CH}2\text{CH}2\text{CH}3 \xrightarrow{\text{TEA, DCM}} \text{this compound}
$$

Optimized Conditions :

  • Molar ratio (amine:sulfonyl chloride): 1:1.2.
  • Temperature: 0°C to room temperature.
  • Yield: 75–80%.

Alternative Sulfonylation Methods

  • Mitsunobu Reaction : Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple the amine with propane-1-sulfonic acid. However, this method is less efficient (yield: 50–55%).
  • Solid-Phase Synthesis : Immobilized sulfonyl chlorides on resin enable high-purity product isolation, though scalability is limited.

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to enhance reaction efficiency and safety. Key advantages include:

  • Precise temperature control (±1°C).
  • Reduced reaction times (2–4 hours vs. 12–24 hours batchwise).
  • Higher yields (85–90%).

Table 1: Comparison of Batch vs. Flow Synthesis

Parameter Batch Method Flow Method
Reaction Time 12–24 hours 2–4 hours
Yield 75–80% 85–90%
Byproduct Formation 5–8% <2%
Scalability Limited High

Purification Techniques

  • Crystallization : The crude product is recrystallized from ethanol/water (3:1) to achieve >99% purity.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) removes residual amines.

Mechanistic Insights and Side Reactions

Competing Pathways During Sulfonylation

  • Diamine Formation : Excess amine leads to bis-sulfonamide byproducts. Mitigated by maintaining a 1:1.2 amine:sulfonyl chloride ratio.
  • Hydrolysis : Propane-1-sulfonyl chloride hydrolyzes to sulfonic acid in aqueous conditions. Anhydrous solvents (DCM, THF) suppress this.

Recent Advances and Catalytic Innovations

Organocatalytic Methods

Chiral phosphoric acids (e.g., TRIP) enable enantioselective sulfonamide synthesis, though applicability to this compound remains exploratory.

Photoredox Catalysis

Visible-light-mediated sulfonylation using Ru(bpy)₃²⁺ as a catalyst reduces reaction times to 1–2 hours but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Compound 8: 2-Methylpropane-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-sulfonamide

  • Structural Differences: The piperidine ring is substituted with a phenoxyethyl group bearing an isopropyl substituent (vs. pyridin-4-yl in the target compound). The sulfonamide group is branched (2-methylpropane) compared to the linear propane-1-sulfonamide in the target .
  • Branched sulfonamide may alter steric interactions with target binding sites compared to the linear chain in the target compound.

Goxalapladib (CAS-412950-27-7)

  • Structural Differences :
    • Contains a 1,8-naphthyridine core (vs. piperidine in the target compound) and an acetamide linkage (vs. sulfonamide).
    • Features trifluoromethyl and biphenyl groups, which enhance metabolic stability and target affinity .
  • Acetamide vs. sulfonamide may influence hydrolysis susceptibility and pharmacokinetics.
Comparative Data Table
Property Target Compound Compound 8 Goxalapladib
Core Structure Piperidine with pyridin-4-yl Piperidine with phenoxyethyl-isopropyl 1,8-Naphthyridine
Functional Group Propane-1-sulfonamide 2-Methylpropane-sulfonamide Acetamide with trifluoromethyl biphenyl
Molecular Weight ~280–300 g/mol (estimated) Not reported 718.80 g/mol
Key Substituents Pyridine (hydrogen-bond acceptor) Isopropylphenoxy (hydrophobic) Trifluoromethyl (electron-withdrawing)
Therapeutic Indication Not specified (structural CNS/kinase focus) Not reported Atherosclerosis
Solubility Moderate (sulfonamide enhances polarity) Likely lower (branched alkyl chain) Low (high lipophilicity from fluorinated groups)
Research Findings and Implications
  • Target Compound vs. Compound 8: The pyridin-4-yl group in the target compound may improve binding to nicotinic acetylcholine receptors or kinases compared to Compound 8’s phenoxyethyl-isopropyl group, which is more suited for lipid-rich environments .
  • Target Compound vs. Goxalapladib :
    • Goxalapladib’s complex structure and fluorine atoms optimize it for chronic disease targets (e.g., atherosclerosis) with long-term stability requirements, whereas the target compound’s simpler sulfonamide design may favor acute therapeutic applications .

Biological Activity

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a pyridine ring, and a sulfonamide group, making it structurally unique. Its molecular formula is C15H20N2O2S, and it has a molecular weight of 304.40 g/mol. The sulfonamide group is known for its diverse biological activities, including antibacterial and enzyme inhibition properties.

Target Interactions

This compound likely interacts with various proteins and receptors through hydrogen bonding and other non-covalent interactions. Such interactions can modulate the activity of target proteins, influencing several biochemical pathways.

Biochemical Pathways

Similar compounds have been shown to affect pathways related to cell proliferation, apoptosis, and inflammation. For instance, they may inhibit key enzymes involved in these processes or alter signaling cascades that lead to cellular responses.

Pharmacokinetics

The compound exhibits good water solubility, which may enhance its bioavailability. Factors such as pH and temperature can influence its stability and efficacy in biological systems.

Antitumor Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antitumor properties. For example, research on related sulfonamides has shown their ability to inhibit tumor cell proliferation and migration while inducing apoptosis through mechanisms involving oxidative stress and ferroptosis .

Enzyme Inhibition

The sulfonamide moiety is recognized for its enzyme inhibitory effects. Compounds containing this functional group have demonstrated strong inhibition of acetylcholinesterase (AChE) and urease, which are critical targets in treating various conditions such as Alzheimer's disease and urinary tract infections .

Case Studies

  • Antitumor Effects : A study investigated the effects of a related compound on tumor cell lines. Results indicated that treatment led to reduced cell viability and migration, mediated through the inhibition of the KEAP1-NRF2-GPX4 axis, which is crucial for cellular antioxidant defense .
  • Enzyme Activity : Another study evaluated the enzyme inhibitory potential of similar sulfonamides against AChE. The findings revealed that certain derivatives exhibited potent inhibitory activity, suggesting their potential as therapeutic agents in neurodegenerative diseases .

Comparative Analysis

Compound NameBiological ActivityMechanism
N-(pyridin-4-yl)piperidineModerate antitumor activityInhibition of cell proliferation
4-Methyl-N-(Piperidin-1-Ylmethylene) BenzenesulfonamideStrong antitumor activityInduction of ferroptosis via NRF2 inhibition
N-(Propylsulfonyl)-4-(pyridin-2-yl)piperidineEnzyme inhibitorAChE inhibition

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